Tyr-His

説明

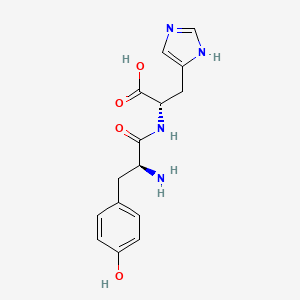

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOOYCZQENFIMC-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427229 | |

| Record name | L-Histidine, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-44-1 | |

| Record name | L-Histidine, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Dipeptides Within Biological Systems and Research Contexts

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a peptide bond. ontosight.ai Despite their small size, they play a multitude of significant roles in biological systems. proprofs.com They can function as building blocks for larger proteins, act as signaling molecules, and participate in various metabolic pathways. ontosight.aiontosight.ai For instance, some dipeptides are known to have physiological or cell-signaling effects. hmdb.ca The study of dipeptides is crucial for understanding fundamental biological processes, including protein digestion and absorption, as well as their potential as therapeutic agents. bachem.comresearchgate.net Their low molecular weight and structural simplicity make them attractive subjects for structure-activity relationship studies in drug development. bachem.com

Tyrosine and Histidine Residues: Distinctive Structural and Functional Attributes

The properties of H-TYR-HIS-OH are intrinsically linked to the unique characteristics of its constituent amino acids: tyrosine and histidine.

Tyrosine (Tyr or Y) is an aromatic amino acid characterized by a phenol (B47542) side group. wikipedia.org This hydroxyl group is a key functional feature, enabling it to participate in hydrogen bonding and undergo post-translational modifications like phosphorylation. wikipedia.orgontosight.ai Tyrosine phosphorylation, catalyzed by protein kinases, is a critical step in many signal transduction pathways that regulate cellular processes. wikipedia.orgontosight.ai The aromatic ring of tyrosine also allows it to engage in π-π stacking interactions, which are important for protein structure and function. ontosight.ai Furthermore, tyrosine residues can act as redox-active groups, mediating electron transfer in biological systems. collinsdictionary.com

Histidine (His or H) is another aromatic amino acid, distinguished by its imidazole (B134444) side chain. wikipedia.org This side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, a property that is central to the catalytic mechanism of many enzymes. nih.gov Histidine residues are frequently involved in coordinating metal ions in metalloproteins, such as iron in hemoglobin. wikipedia.orgnih.gov The imidazole ring's ability to switch between protonated and neutral states also makes it a key player in pH-dependent cellular processes. asm.orgpnas.org Additionally, histidine is a precursor for the synthesis of histamine (B1213489), an important signaling molecule in inflammatory responses. wikipedia.orgnih.gov

| Amino Acid | Key Structural Feature | Primary Functions |

| Tyrosine | Phenol group | Signal transduction (via phosphorylation) wikipedia.orgontosight.ai, protein structure stabilization wikipedia.org, electron transfer collinsdictionary.com, precursor to hormones and neurotransmitters wikipedia.org |

| Histidine | Imidazole ring | Enzyme catalysis nih.gov, metal ion coordination wikipedia.org, pH sensing asm.orgpnas.org, precursor to histamine wikipedia.org |

Biochemical Roles and Enzymatic Interactions

H-TYR-HIS-OH as a Biochemical Research Tool for Protein Interactions and Enzyme Activities

The dipeptide Tyrosyl-Histidine (H-TYR-HIS-OH) serves as a valuable tool in biochemical research for investigating protein interactions and enzymatic processes. medchemexpress.com Its structure, containing the aromatic phenol (B47542) group of tyrosine and the ionizable imidazole (B134444) group of histidine, makes it a suitable model for studying complex interactions within proteins. nih.gov The tyrosyl radical can be generated in dipeptides through methods like pulse radiolysis, allowing for the study of electron migration. rutgers.edu In one study involving a dipeptide containing both histidine and tyrosine, time-resolved optical spectroscopy provided evidence for the migration of an unpaired electron from the histidine side chain to the tyrosine side chain on a microsecond timescale. rutgers.edu Such studies on simple dipeptides provide insights into how these residues function within the intricate environment of an enzyme's active site. rutgers.edu

The interactions involving tyrosine and histidine are diverse and crucial for protein structure and function. nih.gov Histidine can participate in cation-π interactions, π-π stacking, hydrogen-π bonds, and coordinate bonds with metal ions. nih.gov The presence of both residues in H-TYR-HIS-OH allows researchers to probe the nature of these non-covalent forces, which are fundamental to molecular recognition and catalysis.

Investigation of Enzymatic Activity Modulation by H-TYR-HIS-OH

The H-TYR-HIS-OH motif is instrumental in modulating the activity of various enzymes. The distinct chemical properties of the tyrosine and histidine side chains enable them to participate directly in catalysis or to influence the enzyme's conformation and affinity for substrates.

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA. novusbio.comnih.gov The activity of this enzyme can be activated by certain members of the secretin-glucagon family of peptides. nih.gov Research has shown that the N-terminal histidine residue of these activating peptides is crucial for their function. nih.gov Analogs of these peptides where the N-terminal histidine was modified or deleted were found to be significantly less effective at increasing dopa synthesis and activating tyrosine hydroxylase. nih.gov This demonstrates the importance of the histidine residue in the peptide's ability to modulate TH activity, likely through interaction with the enzyme or its regulatory components. nih.gov The regulation of TH is complex, involving phosphorylation and interactions with various proteins. nih.govwikipedia.org The study of how peptides and their analogs, including motifs like Tyr-His, interact with TH provides a deeper understanding of its regulatory mechanisms. nih.gov

Mutations in the tyrosine hydroxylase gene can lead to decreased protein stability rather than significant changes to its intrinsic catalytic activity, which is the primary cause of physiological effects in conditions like DOPA-responsive dystonia. nih.gov

Table 1: Effects of Mutations on Human Tyrosine Hydroxylase Properties

| Mutation | Effect on kcat (catalytic rate) | Effect on Km for Tyrosine | Stability vs. Wild-Type |

| T245P | Slightly higher | ~50% increase | Tm decreased by 3.9°C |

| T283M | Decreased | No significant change | Too unstable to measure Tm; loses activity 50x faster |

| R306H | No significant change | No significant change | Tm decreased by 8.2°C; loses activity 30x faster |

| T463M | No significant change | No significant change | Tm decreased by 7.2°C |

Data sourced from studies on mutant proteins expressed in bacteria. nih.gov

Angiotensin-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure. medchemexpress.comtargetmol.commdpi.com Food-derived peptides, particularly dipeptides and tripeptides, are known to act as ACE inhibitors. mdpi.comgenscript.com While direct studies on H-TYR-HIS-OH are limited in this context, related dipeptides serve as excellent model systems for understanding the structural requirements for ACE inhibition.

Quantitative structure-activity relationship (QSAR) studies have shown that for dipeptides, amino acid residues with bulky and hydrophobic side chains are preferred for effective ACE inhibition. genscript.com The C-terminal residue is particularly important; potent inhibitors often feature aromatic amino acids like tyrosine, tryptophan, or phenylalanine at this position. mdpi.comnih.gov For example, L-Tyrosyl-L-Tyrosine (H-Tyr-Tyr-OH) is an ACE inhibitor with a reported IC50 value of 0.028 mg/mL. medchemexpress.commedchemexpress.commedchemexpress.eu Studies on various tyrosine-containing dipeptides have revealed that those with tyrosine at the C-terminal, such as Ala-Tyr (AY), Leu-Tyr (LY), and Ile-Tyr (IY), are effective and selective inhibitors of the ACE C-domain. nih.gov Molecular docking simulations suggest these peptides occupy specific subsites (S1' and S2') within the ACE active site. eurekaselect.com

Table 2: IC50 Values of Various Dipeptides for ACE Inhibition

| Dipeptide | IC50 (μM) |

| IY (Ile-Tyr) | 0.00034 |

| IVY (Ile-Val-Tyr) | 0.48 |

| WW (Trp-Trp) | 5.1 |

| YW (Tyr-Trp) | 8.0 |

| LW (Leu-Trp) | 11.5 |

| FW (Phe-Trp) | 13.6 |

| Trp-Pro | 217.27 |

| Asp-Trp | 257.93 |

| Gly-Tyr | 257.04 |

*Note: These values are reported for thermolysin (TLN) inhibition, but the study also confirmed ACE inhibition. eurekaselect.com Other values are from various ACE inhibition studies. genscript.comucd.ie

These findings underscore that the specific sequence and the physicochemical properties of the amino acid side chains in dipeptides are critical determinants of their ACE inhibitory potency, providing a framework for understanding how a peptide like H-TYR-HIS-OH might interact with the enzyme. genscript.comnih.gov

Studies on Tyrosine Hydroxylase Activity and Specificity with Related Analogs

Mechanisms of Proton Transfer and Catalysis Involving Tyrosine-Histidine Motifs in Enzyme Active Sites

The this compound motif is a recurring feature in the active sites of many enzymes, where it plays a central role in catalysis, often by facilitating proton-coupled electron transfer (PCET). nih.govacs.org In this mechanism, the transfer of an electron is coupled to the transfer of a proton. iosrjournals.org The imidazole side chain of histidine is uniquely suited for this role because its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor. acs.orgwikipedia.org

In catalytic triads, the basic nitrogen of a histidine residue often abstracts a proton from a serine, threonine, or cysteine, activating it as a nucleophile. nih.govwikipedia.org In a this compound pair, the histidine can abstract the proton from the tyrosine's hydroxyl group. This process is fundamental in enzymes like Photosystem II (PSII), where a YD-His189 pair mediates a redox-driven proton relay. acs.orgresearchgate.net Following the oxidation of tyrosine, the pKa of the nearby histidine can shift, leading to its protonation. nih.gov This represents a PCET reaction where the electron and proton move to different acceptors. nih.gov Even when not directly hydrogen-bonded, the transfer can occur through a network of bridging water molecules. nih.gov This ability to shuttle protons is essential for a wide range of biochemical reactions, including the regeneration of the active form of enzymes like carbonic anhydrase. acs.orgwikipedia.org

Characterization of Substrate Specificity and Binding Site Topography in Enzymes with Tyrosine-Histidine Elements

The presence of a tyrosine-histidine element within an enzyme's binding site is a key determinant of its structure, stability, and substrate specificity. The precise orientation of these two residues helps to create a unique chemical and physical landscape that selectively binds specific substrates. A conserved hydrogen bond interaction between a histidine and a tyrosine residue has been shown to be critical for the stability and bioactivity of certain proteins, such as δ-endotoxins. nih.gov Mutation of either residue in this interaction leads to reduced stability and a significant loss of activity, highlighting the structural importance of the this compound pair. nih.gov

In the context of ACE, molecular docking studies have provided insights into the binding site topography. cabidigitallibrary.orgresearchgate.net These models show that inhibitory dipeptides bind within the enzyme's active pocket, forming specific interactions. cabidigitallibrary.org For instance, dipeptides with a tryptophan at the C-terminus can position this residue deep within a hydrophobic pocket, while polar groups interact with key catalytic residues like Glu384. cabidigitallibrary.org The binding of dipeptides to ACE often involves hydrophobic interactions and hydrogen bonds with active site residues, which accounts for the enzyme's specificity. researchgate.netacs.org The characteristics of the amino acids, such as bulky and hydrophobic side chains, are favored features for dipeptide inhibitors, influencing how they fit into the enzyme's binding site topography. genscript.com

Functional Significance and Mimicry of Post-Translational Tyrosine-Histidine Cross-Links in Oxidoreductases (e.g., Heme-Copper Oxidase)

In some enzymes, particularly heme-copper oxidases (HCOs), a post-translational modification creates a covalent cross-link between a tyrosine and a histidine residue. nih.govpnas.org This this compound cross-link, located in the binuclear active site where oxygen reduction occurs, is a unifying and functionally critical feature of this enzyme superfamily. nih.govpnas.org The cross-link involves a bond between the histidine ligand of a copper ion (CuB) and a nearby tyrosine. pnas.org

This modification is essential for the efficient four-electron reduction of molecular oxygen to water, a process that must occur without releasing toxic reactive oxygen species (ROS). nih.gov The tyrosine residue is thought to play a key role by donating both a proton and an electron to help break the O-O bond during the catalytic cycle. pnas.org The functional importance of this cross-link has been demonstrated through mimicry experiments. By genetically incorporating a this compound cross-link into myoglobin (B1173299), researchers were able to create a model protein that recapitulated key features of HCOs. nih.gov This engineered myoglobin exhibited selective O2 reduction activity with over 1000 turnovers while generating less than 6% ROS, a significant increase in oxidase activity that supports the crucial role of the cross-link. nih.gov

Similarly, studies on hydroxylamine (B1172632) oxidoreductase (HAO), which contains a unique P460 cofactor, show that variants possessing a heme-tyrosine cross-link effectively oxidize hydroxylamine, whereas those lacking the cross-link are ineffective at this oxidation and instead function as reductases. researchgate.netchemrxiv.orgacs.org This further supports the hypothesis that the this compound cross-link biases enzymes toward oxidative chemistry. chemrxiv.org

Molecular Interactions and Biophysical Studies

Analysis of Non-Covalent Interactions Governing H-TYR-HIS-OH Conformational Behavior

Hydrogen bonds are crucial in defining the structure of peptides and proteins. wikipedia.org In H-TYR-HIS-OH, conventional hydrogen bonds can form between the hydroxyl group (-OH) of the tyrosine side chain and the imidazole (B134444) ring of histidine, as well as with the peptide backbone's amide and carboxyl groups. proteopedia.org The tyrosine hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the histidine imidazole ring can act as acceptors. proteopedia.org

A key feature of H-TYR-HIS-OH is the ionizable imidazole side chain of histidine. The pKa of this ring is approximately 6.0-6.5, meaning its protonation state is highly sensitive to the surrounding pH. proteinstructures.compnas.orgbiorxiv.org At a pH below its pKa, the imidazole ring is protonated and positively charged (His+), while at a higher pH, it is neutral (His0). nih.govweizmann.ac.il This pH-dependent charge modulation has profound effects on the electrostatic landscape of the molecule. weizmann.ac.il

The protonation state of histidine dictates the nature of its interactions:

At low pH (His+): The positively charged imidazole ring can engage in favorable cation-π interactions with the aromatic ring of tyrosine. nih.govnih.gov Conversely, repulsive electrostatic interactions can occur if other positive charges are nearby. nih.gov The transition from a neutral to a charged state can switch cation-π interactions from attractive to repulsive. nih.govresearchgate.net

At high pH (His0): The neutral imidazole ring can act as a π-system, participating in π-π stacking interactions with the tyrosine ring. nih.gov It can also serve as a hydrogen bond acceptor. proteopedia.org

The local microenvironment within a molecule can significantly shift the pKa of a histidine residue. nih.govresearchgate.net For instance, the proximity of the tyrosine residue and its hydroxyl group can influence the pKa of the adjacent histidine. nih.gov This interplay between pH, pKa, and electrostatic forces is a critical determinant of the conformational and, consequently, the functional state of H-TYR-HIS-OH.

| Interaction Type | Description | pH Dependence |

| Cation-π | Electrostatic interaction between the positively charged histidine side chain (His+) and the electron-rich aromatic ring of tyrosine. | Predominant at pH < pKa of histidine. |

| π-π Stacking | Interaction between the aromatic rings of neutral histidine (His0) and tyrosine. | Predominant at pH > pKa of histidine. |

| Hydrogen Bonding | Involves the hydroxyl group of tyrosine and the imidazole ring of histidine, as well as backbone groups. The strength can be pH-dependent. nih.gov | Strength and nature can change with histidine protonation state. |

| Salt Bridge | Electrostatic attraction between the charged terminal amino and carboxyl groups. | Generally present across a wide pH range. |

The aromatic side chains of both tyrosine and histidine contribute significantly to the molecular architecture of H-TYR-HIS-OH through π-π stacking and hydrophobic interactions.

π-π Stacking: This non-covalent interaction occurs when the aromatic rings of the two residues align in a parallel or near-parallel orientation. d-nb.infonih.gov The strength of this interaction for a His-Tyr pair is influenced by the protonation state of the histidine. nih.gov In its neutral form, histidine's imidazole ring can stack with the phenol (B47542) ring of tyrosine, contributing to the stability of folded conformations. nih.govd-nb.info These interactions are primarily driven by dispersion forces. d-nb.info Computational studies estimate the energy of π-π stacking interactions between neutral histidine and other aromatic amino acids to be in the range of -3.0 to -4.0 kcal/mol. nih.govd-nb.info

Hydrophobic Interactions: The nonpolar parts of the tyrosine and histidine side chains tend to avoid contact with water, a phenomenon known as the hydrophobic effect. muni.cz This driving force can promote the burial of these side chains within the molecule, leading to a more compact structure. kinampark.com The hydrophobicity of the tyrosine side chain, in particular, has been shown to be critical for receptor-ligand interactions in various biological systems. nih.gov While both residues have polar features, their aromatic character gives them an amphipathic nature, allowing them to participate in both hydrophobic and polar interactions. proteinstructures.comnih.gov

| Interaction | Residues Involved | Description | Estimated Energy nih.govd-nb.info |

| π-π Stacking | Tyrosine, Histidine | Face-to-face or edge-to-face arrangement of the aromatic rings. | -3.0 to -4.0 kcal/mol (for neutral His) |

| Hydrophobic | Tyrosine, Histidine | Sequestration of nonpolar side-chain portions away from aqueous solvent. | Varies with solvent exposure |

Influence of Electrostatic Interactions and pH-Dependent pKa Modulation of the Histidine Imidazole Ring

Conformational Analysis and Dynamics of H-TYR-HIS-OH and Its Derivatives

The biological function of peptides is intrinsically linked to their three-dimensional structure and dynamic behavior. Conformational analysis aims to identify the stable, low-energy structures a molecule can adopt and the transitions between them.

Experimental techniques provide invaluable insights into the conformational preferences of peptides like H-TYR-HIS-OH in different environments.

Solid-State Conformation (X-ray Crystallography): X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the crystalline state. While no specific crystal structure for H-TYR-HIS-OH is detailed in the provided context, studies on related peptides demonstrate the utility of this technique. researchgate.net It allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the details of intramolecular hydrogen bonds and stacking interactions that stabilize the observed conformation. researchgate.net

Peptides are not rigid structures; they possess a degree of conformational flexibility that is often essential for their biological function. mdpi.comrsc.org H-TYR-HIS-OH can exist as an ensemble of different conformations in solution, and the ability to transition between these states can be critical for binding to a biological target, such as a receptor or enzyme. nih.gov

The concept of "induced fit" suggests that the initial interaction between a peptide and its receptor can induce conformational changes in both molecules, leading to a more stable and specific complex. researchgate.net The inherent flexibility of H-TYR-HIS-OH, arising from the rotational freedom around its single bonds, allows it to adapt its shape to fit a specific binding pocket. pnas.org The balance between pre-organization into a binding-competent conformation and the flexibility to adapt upon binding is a key aspect of molecular recognition. nih.govnih.gov The side chains of tyrosine and histidine are particularly important in mediating these recognition events through the various interactions discussed previously. pnas.orgnih.gov

Experimental Probes of Solution-State and Solid-State Conformations

Self-Assembly Mechanisms of Aromatic Dipeptides and Supramolecular Architectures

The self-assembly of short peptides, particularly aromatic dipeptides, into well-ordered supramolecular structures is driven by a combination of non-covalent interactions. nih.govmdpi.com These interactions include hydrogen bonding, primarily through the amide backbone, as well as electrostatic forces, van der Waals forces, and hydrophobic interactions. mdpi.com Aromatic dipeptides, in particular, benefit from π-π stacking interactions between their aromatic side chains, which significantly contribute to the stability and directionality of the assembly process. frontiersin.orgacs.org Dipeptides are considered the shortest peptide motif capable of self-assembly, making them ideal models for studying the fundamental mechanisms of molecular organization. nih.gov

The process often begins with the formation of initial small aggregates that then grow into larger, more complex hierarchical structures like nanofibers, nanotubes, nanoribbons, and hydrogels. mdpi.comacs.org The final morphology of these supramolecular architectures can be influenced by factors such as pH, solvent, and the specific amino acid sequence, including the chirality of the residues. nih.govfrontiersin.org

For the specific dipeptide H-Tyr-His-OH, its self-assembly would be governed by the properties of its constituent amino acids:

Tyrosine (Tyr): The phenolic side chain of tyrosine is aromatic, allowing for stabilizing π-π stacking interactions. Furthermore, the hydroxyl group on the phenol ring can act as both a hydrogen bond donor and acceptor, providing additional directional control to the assembly process. acs.orgresearchgate.net Studies on tyrosine-containing dipeptides, such as Tyr-Tyr, have shown they can form hydrogels and that the hydroxyl group plays a key role in the stability of the resulting networks. frontiersin.orgarabjchem.org

Histidine (His): The imidazole side chain of histidine is also aromatic and can participate in π-π stacking. A key feature of histidine is that its imidazole ring can act as a hydrogen bond donor or acceptor and has a pKa around 6, meaning its protonation state is sensitive to changes in pH near physiological conditions. researchgate.netcambridgemedchemconsulting.com This pH-responsiveness makes histidine a crucial residue in designing "smart" biomaterials that can assemble or disassemble in response to environmental triggers. researchgate.net Histidine's ability to coordinate with metal ions also offers another avenue for directing assembly. researchgate.net

While direct experimental data on the co-assembly of a simple Tyr-His dipeptide is limited in the search results, studies on the co-assembly of individual amino acids like L-Histidine and L-Tyrosine have been explored. acs.orgnih.gov These studies indicate that combining different aromatic amino acids can lead to the formation of distinct supramolecular structures, such as fibers and rods. acs.orgnih.gov A study on a His-Tyr containing dipeptide focused on the formation of tyrosyl radicals and noted that the peptide exists in multiple conformational states in solution, a factor that would critically influence self-assembly pathways. rutgers.edu

The combination of a phenol group (from Tyr) and an imidazole ring (from His) in H-Tyr-His-OH suggests a rich potential for complex, directed self-assembly driven by a network of hydrogen bonds and aromatic interactions. The pH-sensitivity of the histidine residue would likely impart stimulus-responsive properties to any resulting supramolecular structures. However, without specific research findings, the precise mechanisms and resulting architectures for H-Tyr-His-OH remain a subject for future investigation.

Table of Interactions Driving Aromatic Dipeptide Self-Assembly

| Interaction Type | Description | Contributing Residues in H-Tyr-His-OH |

| Hydrogen Bonding | Formation of non-covalent bonds between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Key for forming β-sheet-like structures. | Amide backbone, Tyrosine hydroxyl group, Histidine imidazole ring |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Tyrosine phenol ring, Histidine imidazole ring |

| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in aqueous solution to exclude water molecules. | Aromatic side chains |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups (e.g., terminal amine and carboxyl groups, charged imidazole ring). | N-terminus (NH3+), C-terminus (COO-), Histidine side chain (can be protonated) |

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches for Reaction Pathway Elucidation

Hybrid QM/MM methods are powerful computational tools for studying chemical reactions in large biomolecular systems like enzymes. In this approach, the chemically active region (e.g., the substrate and key catalytic residues) is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent environment are described by more computationally efficient molecular mechanics. frontiersin.org This partitioning allows for the detailed investigation of bond-breaking and bond-forming events within a realistic representation of the biological matrix. frontiersin.org

Further applications include the study of hydroxylation reactions catalyzed by cytochrome P450 enzymes, where QM/MM calculations elucidated a two-step mechanism involving hydrogen abstraction from L-tyrosine followed by a radical rebound, successfully calculating a rate-limiting barrier of 16.0 kcal·mol⁻¹. nih.gov The methodology has also been applied to compute the electron paramagnetic resonance (EPR) parameters of tyrosyl radicals within enzyme active sites, confirming the nature of radical intermediates. researchgate.net These examples underscore the utility of QM/MM in clarifying complex reaction mechanisms involving tyrosine and histidine residues.

| Enzyme/System Studied | Reaction Investigated | Key Finding | Reference |

|---|---|---|---|

| Tyrosinase | Tyrosine hydroxylation | Resolved discrepancies between different proposed mechanisms by comparing QM-only and QM/MM models. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Proteasome | Peptide hydrolysis | Elucidated a six-step reaction pathway and identified the rate-determining step with a calculated free energy barrier consistent with experimental data. acs.org | acs.org |

| CYP76AD1 | L-tyrosine hydroxylation | Determined a two-step mechanism with a rate-limiting radical rebound step and an energy barrier of 16.0 kcal·mol⁻¹. nih.gov | nih.gov |

| Versatile Peroxidase | Formation of tyrosyl radical | Computed EPR parameters to confirm the structure and electronic properties of the radical intermediate. researchgate.net | researchgate.net |

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Protein-Peptide Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering detailed insights into their flexibility, conformational changes, and intermolecular interactions at an atomistic level. biorxiv.org For peptides like H-TYR-HIS-OH, MD simulations are essential for exploring the vast landscape of possible conformations they can adopt in solution and for understanding how they interact with biological targets such as proteins. rsc.orgnih.gov

MD studies on model peptides have highlighted the importance of specific interactions in defining structure. For example, simulations of a beta-hairpin peptide containing a cross-strand interaction between tyrosine and histidine (a close analog to a Tyr-His dipeptide interaction) were used to probe its structure and dynamics. rsc.org These simulations can reveal the stability of certain secondary structures, like beta-turns, and quantify the distances and orientations between the aromatic rings of tyrosine and histidine. rsc.orgnih.gov Furthermore, MD simulations are used to study the impact of post-translational modifications, such as the phosphorylation of tyrosine, on the local backbone dynamics and conformational preferences of peptides. biorxiv.org

In the context of protein-peptide interactions, MD simulations are frequently employed to refine and score docked models. nih.gov By simulating the behavior of a peptide within a protein's binding site, researchers can assess the stability of the complex, identify key hydrogen bonds and hydrophobic interactions, and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov Large-scale, massively distributed MD simulations can generate milliseconds of trajectory data, allowing for the construction of comprehensive dynamic conformational landscapes that reveal not only stable, low-energy states but also less populated, transient conformations that may be functionally important. biorxiv.org

| System | Simulation Focus | Key Insight | Reference |

|---|---|---|---|

| Tyrosine-histidine containing beta-hairpin | Conformational dynamics | Revealed a cross-strand interaction between the tyrosine and histidine residues, influencing the peptide's structure. rsc.org | rsc.org |

| Phosphorylated peptides | Effect of tyrosine phosphorylation | Systematically explored the influence of phosphorylation on local backbone dynamics and conformational propensities. biorxiv.org | biorxiv.org |

| Protein-peptide complexes | Binding stability and scoring | Used to refine docked poses and calculate interaction energies to improve the accuracy of binding predictions. nih.govnih.gov | nih.govnih.gov |

| SETD8 Protein Methyltransferase | Conformational landscape | Generated six milliseconds of data to build a model of the dynamic landscape, revealing distinct conformational states. biorxiv.org | biorxiv.org |

In Silico Docking Studies for Receptor-Ligand Binding Affinity Prediction and Mechanism of Action

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the molecular basis of interaction and for screening virtual libraries of compounds to identify potential binders. The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. mdpi.com

For systems involving tyrosine and histidine, docking studies are often focused on enzymes where these residues play key roles. A prominent example is tyrosinase, the enzyme responsible for melanin (B1238610) biosynthesis, which hydroxylates L-tyrosine in an active site featuring a dicopper center coordinated by several histidine residues. mdpi.com Docking simulations have been extensively used to study how various inhibitor molecules bind within this active site. mdpi.commdpi.com These studies can reveal the precise interactions, such as hydrogen bonds with active site residues or chelation of the copper ions, that are responsible for the inhibitory activity. mdpi.com By comparing the docking scores and binding modes of a series of compounds, researchers can understand why some are potent inhibitors while others are weak, helping to elucidate the mechanism of action. mdpi.commdpi.com

Docking can also be used to discern whether a molecule is likely to be a substrate or an inhibitor. For tyrosinase, docking simulations can predict whether a phenolic compound binds in an orientation suitable for hydroxylation by the active site's peroxide species. mdpi.com Beyond enzymes, docking is applied to study peptide-receptor interactions, such as tumor-targeted peptides containing tyrosine that bind to over-expressed receptors in cancer cells. mdpi.com These simulations help identify the critical residues in both the peptide and the receptor that mediate binding. mdpi.com

| Protein Target | Ligand(s) Studied | Objective of the Study | Reference |

|---|---|---|---|

| Tyrosinase | Phenolic compounds, Thiazolyl resorcinols | Predict binding modes of inhibitors and understand the mechanism of inhibition. mdpi.commdpi.com | mdpi.commdpi.com |

| Tyrosine Hydroxylase | Small molecule chaperones | Determine if compounds bind to the active site and coordinate with the catalytic iron. nih.gov | nih.gov |

| Ribonucleotide Reductase (RR) | Radical scavengers (Flavin, Phenosafranine) | Understand the interaction with the tyrosyl radical site to propose an inhibition mechanism. academicjournals.org | academicjournals.org |

| Estrogen Receptor-α (ER-α) | Tyrosine-containing peptides | Investigate binding interactions for the design of tumor-targeted therapies. mdpi.com | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Xanthone derivatives | Identify potential inhibitors and their interactions with key residues like Tyr355 and Tyr385 in the active site. innovareacademics.in | innovareacademics.in |

Structure-Activity Relationship (SAR) Studies via Computational Modeling for Rational Design

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling is an indispensable tool in modern SAR, as it provides a molecular-level rationale for observed activity trends and guides the rational design of new, more potent, and selective molecules. mdpi.com

For the this compound motif, computational SAR studies are exemplified by research into enzyme inhibitors and the design of novel functional peptides. In the development of human tyrosinase inhibitors, extensive SAR studies combined experimental inhibition data with molecular docking simulations. mdpi.com This dual approach allowed researchers to establish that both a resorcinyl moiety and a thiazole (B1198619) ring were essential for potent inhibition and to understand how different substituents on the molecules influenced binding affinity, providing a clear path for rational design. mdpi.com

Computational modeling is also central to the rational design of peptides with specific functions. A notable example is the design of histidine-rich peptides for self-assembly on surfaces to create functional nanoscaffolds. researchgate.net In this work, octapeptides with repeating (XH)4 units were designed, where X was a hydrophobic amino acid, including tyrosine (Y). researchgate.net The choice of the counter-amino acid was shown to be critical for tuning the self-assembly behavior on a graphite (B72142) surface. researchgate.net Such studies demonstrate how computational principles can guide the creation of novel biomaterials. Furthermore, understanding the structural consequences of single amino acid mutations, such as the histidine-to-tyrosine (H275Y) substitution in influenza neuraminidase that confers oseltamivir (B103847) resistance, is a critical application of computational SAR in drug development. mdpi.com

Applications in Advanced Peptide and Drug Design Research

H-TYR-HIS-OH as a Fundamental Scaffold for Peptide Mimetics and Bioactive Fragments

In medicinal chemistry, the quest for novel therapeutic agents often involves the use of fundamental molecular scaffolds that can be systematically modified to optimize biological activity. H-TYR-HIS-OH, as a dipeptide, can be considered a basic scaffold for the development of peptide mimetics and bioactive fragments. biosyn.com Peptide mimetics are compounds that mimic the structure and/or function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. biosyn.com

The tyrosine residue in H-TYR-HIS-OH is particularly significant. Tyrosine-rich peptides are known to self-assemble into various nanostructures, and the phenolic hydroxyl group can participate in crucial hydrogen bonding and π-π stacking interactions. nih.gov This makes the tyrosine component of the dipeptide a key anchor for designing molecules that target specific biological receptors where tyrosine is a known binding element.

Similarly, the histidine residue, with its imidazole (B134444) side chain, offers versatile properties. The imidazole ring can act as a proton donor or acceptor at physiological pH, participate in metal ion coordination, and engage in hydrogen bonding and aromatic interactions. This versatility is exploited in the design of bioactive fragments that can interact with a variety of biological targets. The combination of these two amino acids in H-TYR-HIS-OH provides a simple yet functionally diverse starting point for combinatorial chemistry and fragment-based drug discovery.

Strategies for Enhancing Peptide Stability Against Proteolytic Degradation in Research Models

A significant hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. alliedacademies.orgnih.gov Several strategies have been developed to enhance the stability of peptides in research models, many of which can be applied to structures derived from H-TYR-HIS-OH. alliedacademies.orgnih.govcsic.es These strategies aim to make the peptide less recognizable to proteolytic enzymes or to shield it from their action. csic.es

Key Strategies for Enhancing Peptide Stability:

| Strategy | Description | Potential Application to H-TYR-HIS-OH Derivatives |

| N- and C-Terminal Modification | Capping the free amine (N-terminus) and carboxyl (C-terminus) groups can prevent degradation by exopeptidases. nih.gov Common modifications include N-terminal acetylation and C-terminal amidation. researchgate.net | Acetylation of the N-terminal tyrosine or amidation of the C-terminal histidine in H-TYR-HIS-OH can be readily achieved. |

| Incorporation of Unnatural Amino Acids | Replacing natural L-amino acids with their D-isomers or other non-natural amino acids can render peptide bonds unrecognizable to proteases. nih.govresearchgate.net | A D-tyrosine or D-histidine could be incorporated into the dipeptide sequence. |

| Peptide Bond Modification | Altering the peptide bond itself, for instance by creating a reduced peptide bond (ψ[CH₂NH]), can confer resistance to proteolysis. nih.gov | The peptide bond between tyrosine and histidine could be chemically modified. |

| Cyclization | Constraining the peptide's conformation through cyclization can reduce its flexibility and limit access for proteases. alliedacademies.orgnih.govmdpi.com This can be achieved head-to-tail, side-chain-to-side-chain, or through other linkages. mdpi.com | While challenging for a dipeptide, derivatives of H-TYR-HIS-OH could be incorporated into a larger cyclic peptide. |

| PEGylation | The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can sterically hinder proteases and increase the peptide's half-life. mdpi.com | PEG chains could be attached to the side chains of tyrosine or histidine. |

These modifications, while enhancing stability, must be carefully evaluated to ensure that the biological activity of the parent peptide is not compromised. mdpi.com

Rational Design of Peptidomimetics for Specific Biological Target Engagement

The rational design of peptidomimetics involves leveraging the structural information of a peptide-target interaction to create more drug-like molecules. The specific functionalities of H-TYR-HIS-OH make it relevant to several areas of target engagement research.

The N-terminal tyrosine residue is a critical pharmacophoric element for the activity of endogenous opioid peptides like enkephalins and endorphins. scielo.org.mxresearchgate.net The protonated amino group and the phenolic ring of tyrosine are essential for binding to opioid receptors. mdpi.com Consequently, H-TYR-HIS-OH and its derivatives serve as valuable research tools in the design of novel opioid receptor ligands.

Researchers have extensively modified tyrosine-containing peptides to explore the structure-activity relationships at opioid receptors. For instance, the substitution of L-tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) has led to the development of potent and selective delta-opioid receptor ligands. nih.gov The introduction of conformational constraints, for example by incorporating a tetrahydroquinoline (THQ) core attached to a dimethyltyrosine moiety, has been used to create ligands with mixed mu-opioid receptor (MOR) agonist and delta-opioid receptor (DOR) antagonist profiles. nih.gov

Studies have identified key interactions between the tyrosine residue of opioid peptides and the receptor, such as the salt bridge between the protonated amino group and a conserved aspartate residue (D147 in MOR) and hydrophobic interactions of the aromatic ring. mdpi.com H-TYR-HIS-OH can be used as a starting fragment in the design of new peptidomimetics that retain these crucial tyrosine-based interactions while the histidine residue is modified to fine-tune affinity, selectivity, and efficacy.

Examples of Tyrosine-Based Opioid Peptidomimetics in Research:

| Compound Class | Key Feature | Receptor Profile |

| Dmt-Tic Pharmacophore | Incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) | Potent delta-opioid receptor antagonists and agonists nih.gov |

| THQ-based Peptidomimetics | Dimethyltyrosine attached to a tetrahydroquinoline core | MOR agonist/DOR antagonist nih.gov |

| Endomorphin Analogs | Modifications to the H-Tyr-Pro-Trp/Phe-Phe-NH₂ sequence | High affinity and selectivity for the MOR nih.gov |

Peptides and their mimetics can act as modulators of receptor function, either by directly competing with endogenous ligands or by allosterically altering the receptor's conformation. pnas.org The functional groups of H-TYR-HIS-OH make it a candidate for investigating such interactions. The imidazole ring of histidine, for instance, can participate in pH-sensitive interactions that could modulate receptor activity. csic.es

The tyrosine residue is also central to the signaling of receptor tyrosine kinases (RTKs), where its phosphorylation is a key event in signal transduction. nih.gov While H-TYR-HIS-OH itself is not a kinase substrate in this context, derivatives designed to mimic phosphorylated tyrosine (phosphotyrosine) can be used to probe the interactions of proteins involved in these signaling pathways. iris-biotech.de Hydrolysis-stable mimics of phosphotyrosine, for example, can be incorporated into peptides to create valuable tools for studying phosphatase-resistant signaling events. iris-biotech.de

Furthermore, peptides can be designed to interfere with specific signaling pathways downstream of receptor activation. For example, peptides have been developed to modulate the PI3K/AKT/mTOR, AMPK, and NF-κB signaling pathways, which are often dysregulated in disease. jcancer.org The design of such peptides often relies on mimicking protein-protein interaction domains, and small fragments like H-TYR-HIS-OH could serve as a starting point for building larger, more complex inhibitory peptides. The ability of hydroxytyrosol, a metabolite related to tyrosine, to inhibit the NF-κB and MAPK signaling pathways demonstrates the potential for tyrosine-containing structures to interfere with inflammatory signaling. mdpi.com

Opioid Receptor Ligand Design Based on Tyrosine-Containing Peptide Pharmacophores

Development of Novel Peptide-Based Research Probes and Biomaterials

The unique properties of its constituent amino acids make H-TYR-HIS-OH and its derivatives suitable for the development of specialized research tools.

Peptide-Based Research Probes: Peptides can be conjugated to reporter molecules, such as fluorophores, to create probes for detecting specific biomolecules or for use in medical imaging. beilstein-journals.orgtandfonline.comrhhz.net The design of these probes often relies on a peptide sequence that provides specificity for a biological target. beilstein-journals.org H-TYR-HIS-OH could be incorporated into such a sequence, or its tyrosine and histidine side chains could be used as handles for the attachment of imaging agents. For example, tyrosine-rich peptides are being explored for the development of probes to detect amyloid-beta aggregates, which are implicated in Alzheimer's disease. anr.fr

Biomaterials: Peptides that can self-assemble into well-defined nanostructures are of great interest for the creation of novel biomaterials for applications such as tissue engineering and drug delivery. nih.govresearchgate.net These materials can provide a scaffold that mimics the extracellular matrix. nih.gov Tyrosine-rich peptides, in particular, have been shown to form hydrogels and other structures driven by π-π stacking and hydrogen bonding. nih.gov The substitution of phenylalanine with tyrosine in a fragment of the β-amyloid peptide was shown to support self-assembly into fibers, indicating the utility of tyrosine in creating such materials. acs.org The H-TYR-HIS-OH motif could be incorporated into larger peptide sequences to promote self-assembly and to introduce the functional properties of histidine, such as pH-responsiveness or metal-binding capabilities, into the resulting biomaterial.

Q & A

Q. What are the best practices for reporting H-TYR-HIS-OH’s cytotoxicity in compliance with preclinical research standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。